2-CHLORO-N-{1-[4-ETHYL-5-({[(4-METHYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-2-METHYLPROPYL}BENZAMIDE
Overview
Description
2-CHLORO-N-{1-[4-ETHYL-5-({[(4-METHYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-2-METHYLPROPYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with a chlorinated aromatic ring and a triazole-thiazole moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{1-[4-ETHYL-5-({[(4-METHYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-2-METHYLPROPYL}BENZAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Construction of the Triazole-Thiazole Moiety: This step involves the cyclization of appropriate precursors to form the triazole and thiazole rings, followed by their coupling to form the desired moiety.
Final Coupling: The triazole-thiazole moiety is then coupled with the benzamide core under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{1-[4-ETHYL-5-({[(4-METHYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-2-METHYLPROPYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-CHLORO-N-{1-[4-ETHYL-5-({[(4-METHYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-2-METHYLPROPYL}BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{1-[4-ETHYL-5-({[(4-METHYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-2-METHYLPROPYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-{1-[4-ETHYL-5-({[(4-METHYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-2-METHYLPROPYL}BENZAMIDE: This compound is unique due to its specific substitution pattern and the presence of both triazole and thiazole rings.
Other Benzamides: Compounds with similar benzamide cores but different substituents can have varying properties and applications.
Triazole-Thiazole Compounds: These compounds share the triazole-thiazole moiety but differ in other parts of their structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-[4-ethyl-5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2S2/c1-5-28-18(17(12(2)3)25-19(30)14-8-6-7-9-15(14)22)26-27-21(28)32-11-16(29)24-20-23-13(4)10-31-20/h6-10,12,17H,5,11H2,1-4H3,(H,25,30)(H,23,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIYFKFFQQGACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C(C(C)C)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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